4-methoxycyclohexane-1-carbonyl Chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

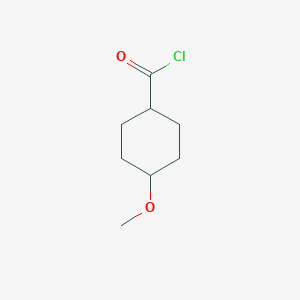

4-Methoxycyclohexane-1-carbonyl chloride is a cyclohexane derivative featuring a methoxy group (-OCH₃) at the 4-position and a reactive acyl chloride (-COCl) at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceutical agents. The methoxy group imparts electron-donating effects, influencing reactivity and stability, while the acyl chloride moiety enables nucleophilic substitution reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Alkyl Groups

4-Methylcyclohexane-1-carbonyl Chloride (CAS: N/A)

- Structure : A methyl group (-CH₃) replaces the methoxy group at the 4-position.

- Reactivity : The methyl group is less electron-donating than methoxy, leading to reduced resonance stabilization of the acyl chloride. This may result in lower electrophilicity compared to the methoxy analog.

- Applications : Primarily used in bulk chemical synthesis due to its simpler structure and lower steric hindrance .

4-Ethylcyclohexane-1-carbonyl Chloride (CAS: 67589-87-1)

- Structure : An ethyl group (-CH₂CH₃) is present at the 4-position.

- Physical Properties : Molecular weight (174.67 g/mol) is higher than the methoxy analog (estimated ~178.62 g/mol), affecting solubility and boiling points .

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| 4-Methoxycyclohexane-1-carbonyl chloride | -OCH₃ | C₈H₁₁ClO₂ | ~178.62 | High electrophilicity due to -OCH₃ |

| 4-Methylcyclohexane-1-carbonyl chloride | -CH₃ | C₈H₁₁ClO | ~162.63 | Moderate electrophilicity |

| 4-Ethylcyclohexane-1-carbonyl chloride | -CH₂CH₃ | C₉H₁₅ClO | 174.67 | Steric hindrance reduces reactivity |

Functional Group Comparison: Carbonyl Chloride vs. Sulfonyl Chloride

4-Methoxycyclohexane-1-sulfonyl Chloride (CID 59996026)

- Structure : Sulfonyl chloride (-SO₂Cl) replaces the carbonyl chloride (-COCl).

- Reactivity : Sulfonyl chlorides are less electrophilic than acyl chlorides but more resistant to hydrolysis. They are commonly used as sulfonating agents rather than acylating agents.

- Applications : Utilized in synthesizing sulfonamides and surfactants, contrasting with the amide/ester-forming role of acyl chlorides .

Pharmacologically Relevant Derivatives

Methyl 4-Aminocyclohexane-1-carboxylate Hydrochloride (CAS: 100858-34-2)

- Structure: An amino group (-NH₂) and methyl ester replace the methoxy and acyl chloride groups.

- Applications: This hydrochloride salt is a key intermediate in drug synthesis, highlighting the role of cyclohexane derivatives in medicinal chemistry. The amino group enables further functionalization, unlike the methoxy analog .

cis-4-(Dimethylamino)cyclohexanecarboxylic Acid Hydrochloride

- Structure: A dimethylamino group (-N(CH₃)₂) and carboxylic acid (-COOH) are present.

- Applications : Used in chiral drug synthesis, emphasizing the importance of stereochemistry in bioactive molecules. The hydrochloride form enhances solubility for pharmaceutical formulations .

属性

IUPAC Name |

4-methoxycyclohexane-1-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGGCXKJFXNNFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。